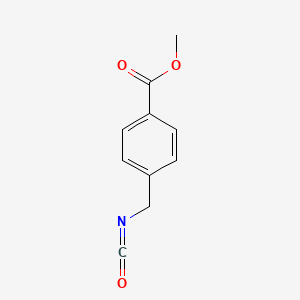
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid, also known as EPCA, is a chiral compound that is widely used in the field of organic chemistry. It has been used extensively in the synthesis of many compounds due to its unique properties and versatility. EPCA has been found to have a wide range of applications, from drug synthesis to materials science.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of chiral compounds, which are important in the study of drug design and development. It has also been used in the synthesis of chiral catalysts, which are important in the study of asymmetric catalysis. Furthermore, it has been used in the synthesis of materials, such as polymers and nanoparticles.
Wirkmechanismus
The mechanism of action of (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid is based on its ability to act as a chiral catalyst. It is able to catalyze the reaction of two different molecules and produce a single chiral product. This is achieved by the formation of a chiral intermediate, which is then converted into the desired product. This process is known as asymmetric catalysis and is used in the synthesis of many compounds.
Biochemical and Physiological Effects
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid has not been studied extensively for its biochemical and physiological effects. However, it has been found to be non-toxic in animal studies and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid in laboratory experiments is its ability to act as a chiral catalyst. This means that it can be used to synthesize a wide range of compounds in an efficient and cost-effective manner. Furthermore, it is relatively non-toxic, making it safe for use in laboratory experiments. However, it should be noted that (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid is not suitable for use in all laboratory experiments, as it may not be suitable for certain reactions.
Zukünftige Richtungen
There are many possible future directions for the use of (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. For example, it could be used in the synthesis of new drugs or materials. It could also be used in the development of new catalysts for asymmetric catalysis. Additionally, it could be used in the development of new methods for drug delivery. Finally, it could be used in the development of new biochemical and physiological studies.
Synthesemethoden
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid can be synthesized by two different methods, the first being a palladium-catalyzed reaction and the second being a reductive amination reaction. The palladium-catalyzed reaction involves the reaction of (2S,3S)-1-methyl-2-phenoxy-5-oxo-pyrrolidine-3-carboxylic acid with 4-methoxybenzaldehyde in the presence of a palladium catalyst. This method is a simple and efficient synthesis route and can be used to synthesize (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid in high yields. The reductive amination reaction involves the reaction of (2S,3S)-1-methyl-2-phenoxy-5-oxo-pyrrolidine-3-carboxylic acid with 4-methoxybenzylamine in the presence of a reducing agent. This method is also a simple and efficient synthesis route and can be used to synthesize (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid in high yields.
Eigenschaften
IUPAC Name |
(2R,3R)-1-ethyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-15-12(16)8-11(14(17)18)13(15)9-4-6-10(19-2)7-5-9/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZJFGNEJPPKS-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2786788.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2786793.png)
![3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2786796.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2786798.png)

